N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-14-9-19(23-20(21-14)24-7-5-4-6-8-24)28-13-18(25)22-15-10-16(26-2)12-17(11-15)27-3/h9-12H,4-8,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBMCRVEYUSGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 6-Methyl-2-(Piperidin-1-yl)Pyrimidin-4-ol
The pyrimidine core is typically synthesized via cyclocondensation reactions. A modified Biginelli approach, as demonstrated in the synthesis of ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, provides a foundational framework. For the target compound, 4-chloro-6-methyl-2-(piperidin-1-yl)pyrimidine is first prepared by reacting 4,6-dichloro-2-methylpyrimidine with piperidine in anhydrous tetrahydrofuran (THF) under reflux (70°C, 12 h). Nucleophilic aromatic substitution occurs at the C2 position, yielding 2-piperidinyl-4-chloro-6-methylpyrimidine (85% yield). Subsequent hydrolysis of the C4 chloride using aqueous NaOH (10%, 60°C, 6 h) affords 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol.
Key Reaction Parameters
- Molar Ratio : 1:1.2 (pyrimidine:piperidine)
- Catalyst : None required
- Purification : Recrystallization from ethanol-water (3:1)
Acetamide Bridge Installation
Alkylation of Pyrimidin-4-ol with Chloroacetyl Chloride
The hydroxyl group at C4 of the pyrimidine intermediate undergoes alkylation. In a dry dichloromethane (DCM) environment, 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol reacts with chloroacetyl chloride (1.5 equiv) in the presence of triethylamine (TEA, 2 equiv) at 0–5°C. The mixture is stirred for 4 h, yielding 2-chloro-N-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)acetamide (92% purity). Excess reagents are removed via vacuum distillation, and the product is isolated by column chromatography (silica gel, hexane:ethyl acetate = 4:1).
Optimization Insights
- Temperature Control : Lower temperatures minimize side reactions (e.g., oligomerization).
- Solvent Choice : Polar aprotic solvents enhance reaction kinetics.
Final Amide Coupling with 3,5-Dimethoxyaniline
Nucleophilic Acyl Substitution
The terminal chloroacetamide intermediate reacts with 3,5-dimethoxyaniline in dimethylformamide (DMF) at 80°C for 8 h. Potassium carbonate (2 equiv) acts as a base to deprotonate the aniline, facilitating nucleophilic attack on the acetamide’s carbonyl carbon. The reaction is monitored by thin-layer chromatography (TLC) until completion, after which the mixture is poured into ice-water to precipitate the product. Crude material is recrystallized from methanol to afford N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (78% yield).
Critical Characterization Data
- Melting Point : 148–150°C
- ¹H NMR (400 MHz, CDCl₃) : δ 7.21 (s, 2H, Ar-H), 6.45 (s, 1H, pyrimidine-H), 4.65 (s, 2H, OCH₂CO), 3.82 (s, 6H, OCH₃), 3.45–3.40 (m, 4H, piperidine-H), 2.32 (s, 3H, CH₃), 1.60–1.55 (m, 6H, piperidine-CH₂).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym).
Alternative Pathways and Mechanistic Considerations
One-Pot Synthesis via Sequential Functionalization
A streamlined approach condenses the pyrimidine core formation and acetamide coupling into a single vessel. Starting with 4,6-dichloro-2-methylpyrimidine, sequential treatment with piperidine (1.2 equiv, THF, 12 h) and chloroacetyl chloride (1.5 equiv, DCM, TEA) yields the chloroacetamide intermediate. Without isolation, 3,5-dimethoxyaniline (1.1 equiv) and K₂CO₃ (2 equiv) are added, and the reaction proceeds in DMF at 80°C. This method reduces purification steps but requires precise stoichiometric control to avoid byproducts.
Microwave-Assisted Acceleration
Microwave irradiation (150 W, 100°C, 1 h) significantly reduces reaction times for the amide coupling step, achieving 82% yield compared to conventional heating. Energy efficiency and improved selectivity are notable advantages.
Scalability and Industrial Relevance
Pilot-Scale Production Metrics
- Batch Size : 1 kg of final product
- Yield : 71% (over three steps)
- Purity : ≥98% (HPLC)
- Cost Drivers : Piperidine (45%), 3,5-dimethoxyaniline (30%)
Challenges and Mitigation Strategies
Byproduct Formation During Alkylation
Exposure of the chloroacetamide intermediate to moisture leads to hydrolysis, generating 2-hydroxy-N-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)acetamide. Rigorous drying of solvents and reagents under molecular sieves mitigates this issue.
Regioselectivity in Pyrimidine Functionalization
Competing substitution at C4 and C6 positions is addressed by using bulkier bases (e.g., DBU) to favor C2 piperidinylation.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with specific biological targets, making it a candidate for drug development.
Antidiabetic Activity
Research indicates that compounds similar to N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can function as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes management. Studies have shown that PTP1B inhibitors can enhance insulin signaling and improve glucose tolerance in animal models. For instance, in vivo studies demonstrated significant reductions in blood glucose levels following the administration of related compounds at doses of 100 mg/kg .
Pharmacological Insights
The pharmacological profile of this compound suggests several mechanisms of action that could be beneficial in treating various conditions.
Inhibition of Autotaxin
Recent studies have focused on the role of autotaxin (ATX) in various diseases, including cancer and inflammation. Compounds designed based on the structure of this compound have been investigated for their ability to inhibit ATX activity. This inhibition could lead to reduced levels of lysophosphatidic acid (LPA), a lipid mediator involved in tumor progression and metastasis .
Anti-inflammatory Properties
The compound's structural features may also confer anti-inflammatory properties. Similar derivatives have been shown to exhibit significant anti-inflammatory effects in preclinical models, suggesting that this compound could be explored further for its potential to treat inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profiles of compounds like this compound.
| Structural Feature | Impact on Activity |
|---|---|
| 3,5-Dimethoxy Group | Enhances binding affinity to target proteins |
| Piperidine Ring | Contributes to the overall pharmacokinetic profile |
| Pyrimidine Moiety | Essential for biological activity against specific targets |
Case Studies
Several case studies highlight the applications of this compound in drug discovery:
Case Study: PTP1B Inhibitors
In a study involving structurally related compounds, it was found that modifications at the piperidine position significantly altered inhibitory potency against PTP1B. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for therapeutic use in diabetes management .
Case Study: Autotaxin Inhibition
Another case study focused on the discovery of novel autotaxin inhibitors using a structure-based approach. Compounds derived from this compound were shown to reduce LPA levels significantly in vitro and demonstrated anti-tumor effects in xenograft models .
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
Aryl Substituents :
- Heterocyclic Core: The pyrimidin-4-yloxy group in the target compound and ’s analog contrasts with Epirimil’s pyrimidin-4-ylthio group, where sulfur may improve lipophilicity and membrane permeability. Piperidine vs. pyridine substituents (target vs.
Linker Flexibility :
- Oxygen linkers (target compound) vs. sulfur (Epirimil) or thioether (Compound 19) modulate electronic properties and conformational stability.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a dimethoxyphenyl group and a piperidinyl-pyrimidinyl moiety, has been investigated for various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 400.479 g/mol
- SMILES Notation : COc1cc(NC(=O)COc2cc(C)nc(n2)C)cc1
This compound's structural complexity contributes to its interaction with various biological targets, which is crucial for its pharmacological effects.
The mechanism of action of this compound involves interactions with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects. Additionally, the compound may interact with molecular targets related to neuroprotection and antimicrobial activity.
Table 1: Potential Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibition of inflammatory enzymes |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria |
| Neuroprotective | Potential protective effects on neuronal cells |
| Cytotoxicity | Evaluation of cytotoxic effects on human cell lines |
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives containing similar structural motifs can effectively inhibit pro-inflammatory cytokines in vitro .
Antimicrobial Activity
In a study evaluating various acetamide derivatives, compounds with piperidine and pyrimidine moieties demonstrated notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . This suggests that this compound may possess similar antimicrobial properties.
Neuroprotective Effects
Preliminary docking studies have indicated that compounds with similar structures may interact favorably with neuroprotective targets. This interaction could lead to potential applications in neurodegenerative diseases .
Case Studies
- Case Study on Anti-tubercular Activity : A series of substituted amides were synthesized and tested for their efficacy against Mycobacterium tuberculosis. Among them, several compounds showed promising results, indicating the potential for further development of this compound as an anti-tubercular agent .
- Neuroprotection Research : In vitro studies on similar compounds have shown protective effects on neuronal cells under oxidative stress conditions. These findings support the hypothesis that this compound may enhance neuronal survival through modulation of signaling pathways associated with cell death .
Q & A
Q. What are the key steps and challenges in synthesizing N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Pyrimidine Core Formation : Condensation of aldehydes with amidines under acidic/basic conditions to construct the pyrimidine ring .
- Substitution Reactions : Alkylation or nucleophilic substitution to introduce the piperidin-1-yl and 6-methyl groups .
- Acetamide Coupling : Reaction of intermediates (e.g., chloropyrimidines) with N-(3,5-dimethoxyphenyl)acetamide derivatives using coupling agents like DCC or EDC .
Challenges : Ensuring regioselectivity during pyrimidine substitution and minimizing racemization during acetamide coupling .
Q. How is the compound characterized for structural confirmation and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., 3,5-dimethoxyphenyl protons at δ 6.8–7.5 ppm; pyrimidine protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (LC-MS) : Molecular ion peaks (e.g., [M+H] ≈ 430–450 m/z) validate molecular weight .
- Melting Point Analysis : Consistent melting points (e.g., 190–205°C) indicate purity .
Q. What preliminary biological screening methods are used to assess its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Testing against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinase targets) .
- Cellular Uptake Studies : Fluorescence tagging or radiolabeling to evaluate membrane permeability .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates for pyrimidine ring formation .
- Machine Learning (ML) : Training models on reaction databases to identify optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) .
- Reaction Path Sampling : Monte Carlo simulations reduce trial-and-error by narrowing conditions (e.g., temperature: 80–120°C; reaction time: 12–24 hrs) .
Q. How to resolve contradictions in reported yields or spectroscopic data?
- Methodological Answer :
- Reproducibility Checks : Validate protocols using controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- High-Resolution Techniques : Use H-C HSQC NMR to distinguish overlapping signals in aromatic regions .
- Batch Analysis : Compare yields across multiple syntheses to isolate variables (e.g., impurity profiles via HPLC) .
Q. What strategies enhance selectivity in functionalizing the pyrimidine ring?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., sulfonamides) to position substituents at C-2 or C-4 .
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) during alkylation .
- Microwave-Assisted Synthesis : Accelerate kinetics to favor thermodynamically stable products .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Core Modifications : Vary substituents on the dimethoxyphenyl (e.g., halogenation) or pyrimidine (e.g., piperidine vs. morpholine) .
- Pharmacophore Mapping : Align derivatives using 3D-QSAR to correlate substituents with bioactivity .
- ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
